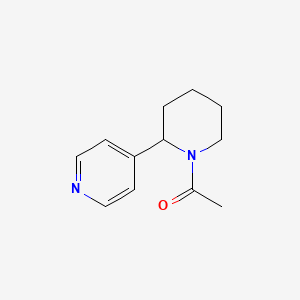

1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2-pyridin-4-ylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C12H16N2O/c1-10(15)14-9-3-2-4-12(14)11-5-7-13-8-6-11/h5-8,12H,2-4,9H2,1H3 |

InChI Key |

BSOLJXDNRAQYHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 1 2 Pyridin 4 Yl Piperidin 1 Yl Ethanone

Spectroscopic Characterization Techniques for Comprehensive Structural Assignment.

A combination of spectroscopic techniques is essential to piece together the molecular puzzle of 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone, from its basic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the 4-substituted pyridine (B92270) ring, the protons of the substituted piperidine (B6355638) ring, and the methyl protons of the acetyl group. The pyridine protons are expected to appear as two sets of doublets in the downfield region (typically δ 8.5-8.7 and δ 7.2-7.4 ppm). The piperidine ring protons would present as a series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the proton at C2 (adjacent to the pyridine ring and nitrogen) being significantly deshielded. The acetyl methyl group would give a sharp singlet, likely around δ 2.1 ppm, characteristic of an N-acetyl group. libretexts.org

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for all 13 carbon atoms. The carbonyl carbon of the amide is expected to be the most downfield signal (around δ 169-171 ppm). The pyridine carbons would appear in the aromatic region (δ 122-155 ppm), while the piperidine and methyl carbons would be found in the aliphatic region (δ 20-60 ppm). nih.govyoutube.com The presence of two distinct rotamers due to restricted amide bond rotation could lead to a doubling of signals for the piperidine and acetyl groups, especially at lower temperatures. st-andrews.ac.uk

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | 2.15 (s, 3H) | 21.5 |

| Acetyl-C=O | - | 170.0 |

| Piperidine-C2 | 5.40 (dd, 1H) | 58.0 |

| Piperidine-C3 | 1.70-1.90 (m, 2H) | 25.0 |

| Piperidine-C4 | 1.60-1.75 (m, 2H) | 24.0 |

| Piperidine-C5 | 1.80-2.00 (m, 2H) | 26.0 |

| Piperidine-C6 | 3.10 (td, 1H), 4.60 (dt, 1H) | 45.0 |

| Pyridine-C2'/C6' | 8.60 (d, 2H) | 150.0 |

| Pyridine-C3'/C5' | 7.30 (d, 2H) | 122.0 |

| Pyridine-C4' | - | 148.0 |

Note: Data are hypothetical and for illustrative purposes. Chemical shifts are referenced to TMS. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets, td=triplet of doublets, dt=doublet of triplets.

Two-Dimensional (2D) NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing the connectivity of protons within the piperidine ring. For instance, the signal for the C2-proton would show a correlation to the C3-protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds). Key expected correlations include from the acetyl methyl protons to the amide carbonyl carbon (C=O), and from the piperidine C2-proton to the pyridine carbons (C2', C6', and C4'), confirming the linkage between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It is invaluable for determining the stereochemistry at C2 and the preferred conformation of the molecule. For example, a NOE between the C2-proton and specific protons on the piperidine ring would help determine if the pyridine group is in an axial or equatorial position.

Vibrational spectroscopy provides a rapid and effective means of identifying the principal functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band for the amide C=O stretching vibration, typically appearing in the range of 1630-1660 cm⁻¹. This is a characteristic feature of tertiary amides. libretexts.orgnih.gov Other significant bands would include C-H stretching vibrations for the sp² (aromatic) and sp³ (aliphatic) carbons just below and above 3000 cm⁻¹, respectively. The characteristic ring stretching vibrations for the 4-substituted pyridine ring are expected in the 1600-1400 cm⁻¹ region. cdnsciencepub.comnist.gov C-N stretching vibrations for the amide and piperidine amine would also be present in the fingerprint region (1200-1000 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyridine ring, are often strong and sharp in the Raman spectrum, providing a clear signature for this moiety. cdnsciencepub.com The C=O stretch is typically weaker in the Raman spectrum compared to IR.

Predicted Vibrational Frequencies (Hypothetical Data)

| Functional Group | Predicted Frequency (cm⁻¹) | Spectroscopy | Intensity |

| C-H Stretch (Aromatic) | 3050-3100 | IR, Raman | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | IR, Raman | Strong |

| C=O Stretch (Amide) | 1645 | IR | Strong |

| C=C, C=N Stretch (Ring) | 1595, 1500, 1415 | IR, Raman | Medium-Strong |

| CH₂ Bend (Scissoring) | 1450 | IR | Medium |

| C-N Stretch | 1100-1250 | IR | Medium |

HRMS provides the exact mass of the parent ion, which is used to confirm the molecular formula. The molecule's fragmentation pattern gives further structural proof.

The molecular formula of this compound is C₁₃H₁₆N₂O. High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ with a calculated exact mass of 217.1335, confirming this formula.

The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses. nih.gov A primary fragmentation pathway would likely involve the α-cleavage of the piperidine ring, a common pathway for cyclic amines. miamioh.edu Another prominent fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) or ketene (B1206846) (CH₂=C=O, 42 Da). The pyridinylmethyl cation ([C₅H₄NCH₂]⁺, m/z 92) is also a highly probable and stable fragment. scielo.brresearchgate.net

Predicted HRMS Fragmentation (Hypothetical Data)

| m/z (Predicted) | Proposed Fragment Ion |

| 217.1335 | [M+H]⁺ (Parent Ion) |

| 174.1073 | [M - CH₃CO + H]⁺ |

| 121.0757 | [M - C₅H₄N-CH₂ + H]⁺ |

| 93.0573 | [C₅H₄NCH₃]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Stereochemical Assignment.

While spectroscopic methods provide connectivity and conformational information in solution, single-crystal X-ray diffraction offers an unambiguous picture of the molecule's structure in the solid state. researchgate.net Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles. bakhtiniada.ruiucr.org

This analysis would definitively establish the relative stereochemistry. It would confirm the conformation of the six-membered piperidine ring, which is expected to adopt a chair conformation to minimize steric strain. researchgate.net The analysis would also reveal the orientation of the substituents: whether the pyridin-4-yl group at the C2 position and the acetyl group on the nitrogen are axial or equatorial. The pyridin-4-yl group, being bulky, is likely to preferentially occupy an equatorial position. The planar acetyl group's orientation relative to the piperidine ring would also be fixed, providing insight into steric interactions. acs.org

Chiral Separation and Enantiomeric Purity Determination Methodologies (if applicable to chiral analogues).

The carbon atom at the 2-position of the piperidine ring (C2) is a stereocenter, as it is bonded to four different groups (a hydrogen atom, the C3 of the piperidine ring, the piperidine nitrogen, and the C4 of the pyridine ring). Therefore, this compound is a chiral molecule and exists as a pair of enantiomers.

Standard synthesis would produce a racemic mixture (a 1:1 ratio of the two enantiomers). To study the individual enantiomers, they must first be separated.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for enantiomeric separation. A column containing a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. whiterose.ac.uk

Diastereomeric Salt Formation: Another classical approach involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or a chiral amine). This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization. nih.gov After separation, the resolving agent is removed to yield the pure enantiomers.

Once separated, the enantiomeric purity (or enantiomeric excess, ee) of each fraction can be determined using chiral HPLC or by NMR spectroscopy using a chiral solvating agent. acs.orgdicp.ac.cn

Dynamic Conformational Analysis Using Variable Temperature NMR and Computational Modeling.

Molecules are not static; they undergo various conformational changes, especially flexible structures like this one.

Variable Temperature (VT) NMR: This technique is particularly useful for studying dynamic processes that occur on the NMR timescale. acs.orgresearchgate.net For this compound, the most significant dynamic process is the restricted rotation around the amide C-N bond. st-andrews.ac.uk At room temperature, this rotation might be fast enough to show a single set of averaged signals for the piperidine protons near the nitrogen. Upon cooling, the rotation slows down, and the spectra would be expected to show a decoalescence of signals into two distinct sets, representing the E and Z rotamers. By analyzing the spectra at different temperatures, including the coalescence temperature, the energy barrier (ΔG‡) for this rotation can be calculated. nih.gov

Computational Modeling: Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are powerful tools for complementing experimental data. researchgate.net These models can be used to:

Calculate the relative energies of different possible conformers (e.g., chair vs. twist-boat for the piperidine ring, axial vs. equatorial for the pyridine substituent).

Predict NMR chemical shifts and coupling constants for each stable conformer, which can then be compared to experimental values. nih.govresearchgate.net

Model the transition state for the amide bond rotation, providing a theoretical value for the rotational energy barrier that can be correlated with the experimental results from VT-NMR.

By combining these experimental and computational approaches, a comprehensive understanding of the static and dynamic structural features of this compound can be achieved.

Reactivity Profiles and Derivatization Chemistry of 1 2 Pyridin 4 Yl Piperidin 1 Yl Ethanone

Chemical Transformations at the Acetamide (B32628) Moiety

The acetamide group, consisting of a carbonyl adjacent to a nitrogen atom, is a key site for various chemical transformations.

Hydrolysis and Transamidation Reactions

The amide bond of the acetamide moiety can be cleaved under hydrolytic conditions, typically in the presence of acid or base, to yield the corresponding secondary amine, 2-(pyridin-4-yl)piperidine, and acetic acid. This reaction effectively removes the acetyl protecting group.

Transamidation, the exchange of the amine portion of an amide, represents another important transformation. While direct transamidation is often challenging due to the stability of the amide bond, it can be facilitated by catalysts. nih.gov For instance, metal catalysts can activate the amide, making it more susceptible to nucleophilic attack by an incoming amine. nih.gov The reaction equilibrium can be shifted by using a large excess of the reacting amine or by removing the displaced amine. nih.gov Non-polar solvents and, in some cases, solvent-free conditions have been shown to favor the transamidation process. nih.gov

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the acetamide is generally considered non-nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. However, under specific conditions, such as in the presence of a strong base to deprotonate the amide, N-alkylation could potentially occur.

N-arylation of amides can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. For instance, the Chan-Evans-Lam (CEL) reaction allows for the N-arylation of heterocyclic systems under mild conditions using arylboronic acids. beilstein-journals.org Metal-free N-arylation of pyridin-2-ones has also been demonstrated using diaryliodonium salts, with the selectivity for N- versus O-arylation being dependent on the base used. nih.govnii.ac.jpresearchgate.netscispace.com These methods could potentially be adapted for the N-arylation of the acetamide nitrogen in 1-(2-(pyridin-4-yl)piperidin-1-yl)ethanone.

Functionalization Reactions of the Piperidine (B6355638) Ring System

The saturated piperidine ring offers opportunities for functionalization through reactions that alter its degree of saturation or introduce new substituents.

Oxidation and Reduction Reactions Affecting Ring Saturation

Oxidation of the piperidine ring can lead to the formation of various products. Strong oxidizing agents can potentially open the ring. Milder and more selective oxidation methods can introduce unsaturation. For example, the use of hypervalent iodine reagents can lead to the formation of N-acyliminium ions, which are valuable intermediates for further functionalization. nih.gov

Conversely, while the piperidine ring is already saturated, the term "reduction" in this context might refer to the reductive opening of the ring, which would require harsh conditions and is generally not a common transformation. More relevant is the reduction of the attached pyridine (B92270) ring, which is discussed later. It is important to note that the reduction of pyridine rings to piperidines is a well-established transformation, often achieved through catalytic hydrogenation using catalysts like platinum oxide, Raney nickel, or rhodium on carbon. uoanbar.edu.iqliv.ac.ukorganic-chemistry.orggoogle.com

Electrophilic and Nucleophilic Additions to the Piperidine Scaffold

The piperidine ring itself, being a saturated heterocycle, is generally not susceptible to direct electrophilic or nucleophilic addition reactions in the same way that unsaturated systems are. However, functionalization can be achieved through other means. For example, radical-mediated cyclization of appropriately substituted precursors can be used to construct piperidine rings. mdpi.com Additionally, the synthesis of functionalized piperidines can be achieved through intramolecular hydroamination/cyclization cascades of alkynes. mdpi.com While these are methods for synthesis rather than direct addition to a pre-formed piperidine ring, they highlight pathways to substituted piperidine derivatives.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.orggcwgandhinagar.com The nitrogen atom itself can be protonated or alkylated, further deactivating the ring towards electrophilic attack. uoanbar.edu.iqgcwgandhinagar.com When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com Common electrophilic substitution reactions like nitration and sulfonation require harsh conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the nitrogen atom. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.orgquora.comslideshare.net A good leaving group is typically required for this reaction to proceed. The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com

The pyridine ring can also undergo reduction to a piperidine ring under various conditions, including catalytic hydrogenation. uoanbar.edu.iqliv.ac.ukorganic-chemistry.orggoogle.com Partial reduction to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) is also possible. liv.ac.ukchegg.comresearchgate.net For instance, transfer hydrogenation using formic acid and triethylamine (B128534) with a rhodium catalyst can selectively reduce pyridinium (B92312) salts to either tetrahydropyridines or piperidines. liv.ac.uk

Direct Functionalization and Ring Transformations of the Pyridine Unit

The pyridine moiety within the parent compound is a prime target for a variety of functionalization reactions. Direct C-H functionalization of the pyridine ring is a powerful tool for introducing new substituents and modulating the compound's properties. researchgate.net Methods for the regioselective alkylation, arylation, and halogenation of pyridines are well-established and can be applied to this scaffold. researchgate.netacs.orggoogle.comnih.govgoogle.com For instance, Minisci-type radical reactions can be employed for the introduction of alkyl groups, often with a preference for the C-2 and C-4 positions of the pyridine ring. nih.gov Given that the 4-position is already substituted, functionalization would be directed to the C-2 and C-6 positions.

Ring transformation reactions offer a more profound alteration of the molecular architecture, enabling the conversion of the pyridine ring into other heterocyclic systems. researchgate.netrsc.org Such transformations often proceed through nucleophilic addition to the pyridine ring, followed by ring-opening and subsequent recyclization. For example, reaction with activated methylene (B1212753) compounds in the presence of a base can lead to the formation of new carbocyclic or heterocyclic rings fused to the original piperidine core. While direct examples on this compound are not prevalent in the literature, the general principles of pyridine ring transformation suggest a rich potential for generating novel molecular scaffolds. nih.gov

N-Oxidation and Quaternization Reactions of Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a key site for chemical modification, readily undergoing N-oxidation and quaternization.

N-Oxidation: Treatment with oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can convert the pyridine nitrogen to an N-oxide. google.com This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. Pyridine-N-oxides can serve as versatile intermediates for the introduction of a wide range of functional groups at the 2- and 4-positions. researchgate.netresearchgate.net For instance, nitration of the N-oxide followed by nucleophilic displacement of the nitro group allows for the introduction of various nucleophiles. researchgate.net

Quaternization: The pyridine nitrogen can be readily quaternized by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding pyridinium salts. google.comrsc.orgresearchgate.netosti.gov Quaternization further activates the pyridine ring towards nucleophilic attack and is a common strategy for modifying the solubility and biological activity of pyridine-containing compounds. The quaternization of poly(4-vinylpyridine) has been studied extensively and provides a model for the expected reactivity of the pyridine moiety in the title compound. researchgate.netnih.gov The reaction conditions, including the choice of solvent and alkylating agent, can influence the efficiency of the quaternization process.

| Reaction Type | Reagent/Conditions | Expected Product |

| N-Oxidation | m-CPBA, CH2Cl2 | 1-(2-(1-oxido-pyridin-1-ium-4-yl)piperidin-1-yl)ethanone |

| Quaternization | CH3I, Acetone | 4-(1-acetylpiperidin-2-yl)-1-methylpyridin-1-ium iodide |

Investigations into Regioselectivity and Stereoselectivity in Derivatization Pathways

Achieving control over regioselectivity and stereoselectivity is a critical aspect of the derivatization of this compound.

Regioselectivity: The presence of two distinct heterocyclic rings and multiple potential reaction sites necessitates careful control of reaction conditions to achieve the desired regiochemical outcome. For electrophilic substitution on the pyridine ring (after N-oxidation), the directing effect of the N-oxide group will favor functionalization at the C-2 and C-6 positions. In nucleophilic aromatic substitution, the inherent electronic deficiency of the pyridine ring directs nucleophiles to the C-2 and C-6 positions. The substitution at the C-4 position of the pyridine ring in the parent compound will also influence the regioselectivity of further substitutions. nih.gov

Stereoselectivity: The piperidine ring in this compound contains a stereocenter at the C-2 position. Derivatization reactions on the piperidine ring or transformations involving this chiral center must consider the potential for diastereomeric products. The N-acetyl group can influence the conformational preference of the piperidine ring, which in turn can direct the stereochemical outcome of reactions. whiterose.ac.uk For instance, reductions of the piperidine ring or additions to it can proceed with high diastereoselectivity depending on the reagents and conditions employed. The synthesis of specific stereoisomers of substituted piperidines is a well-explored area, and these principles can be applied to control the stereochemistry of derivatives of the title compound. nih.govnih.govwhiterose.ac.ukajchem-a.comgoogle.com

Design and Synthesis of Structurally Related Analogues and Diversified Chemical Libraries Based on the Parent Compound

The scaffold of this compound is an attractive starting point for the design and synthesis of structurally related analogues and diversified chemical libraries for applications in drug discovery. researchgate.netajchem-a.comnih.govnih.gov The ability to functionalize both the pyridine and piperidine rings allows for the systematic exploration of the chemical space around this core structure.

The generation of a chemical library would typically involve a series of parallel reactions where different building blocks are introduced at various positions of the parent compound. For example, a library of analogues could be created by:

Varying the acyl group on the piperidine nitrogen: A range of carboxylic acids can be used to replace the acetyl group, introducing different alkyl, aryl, or heterocyclic moieties.

Functionalizing the pyridine ring: As discussed in section 4.3.1, various substituents can be introduced onto the pyridine ring.

Modifying the piperidine ring: Introduction of substituents on the piperidine ring can further increase the diversity of the library.

The table below outlines some potential diversification points on the this compound scaffold.

| Diversification Point | Potential Modifications |

| Piperidine N-Acyl Group | Alkyl, Aryl, Heteroaryl amides; Sulfonamides |

| Pyridine Ring (C-2, C-6) | Alkylation, Arylation, Halogenation, Amination |

| Piperidine Ring | Introduction of substituents at C-3, C-4, C-5, C-6 |

By systematically exploring these diversification points, a large and diverse library of compounds can be generated, which can then be screened for desired biological activities.

Computational Chemistry and Theoretical Investigations of 1 2 Pyridin 4 Yl Piperidin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Characteristics.

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of many-body systems. For 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the ground state geometry of the molecule. researchgate.net This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total energy.

Furthermore, DFT calculations can yield important energetic information. The total energy of the optimized structure is a measure of its thermodynamic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. The distribution of these frontier orbitals can also highlight the regions of the molecule most likely to be involved in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

Illustrative DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicator of thermodynamic stability. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Index of chemical reactivity and stability. |

| Dipole Moment | D Debyes | Influences solubility and intermolecular forces. |

Note: The values in this table are for illustrative purposes and would need to be determined by actual DFT calculations.

For even greater accuracy in electronic structure analysis, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of energies and molecular properties. These high-level calculations can be particularly useful for benchmarking the results obtained from DFT and for studying specific electronic phenomena where DFT might be less reliable.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Space Exploration and Solvent Effects.

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and the influence of its environment.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule will be observed to flex, bend, and rotate, exploring various conformations. Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. This information is critical, as the biologically active conformation of a molecule may not be its lowest energy state.

MD simulations are also invaluable for understanding the role of solvent effects. The interactions between the solute and solvent molecules, such as hydrogen bonding between the pyridine (B92270) nitrogen or the carbonyl oxygen and water, can significantly influence the molecule's conformation and properties.

Prediction of Reactivity Patterns and Elucidation of Reaction Mechanisms Through Computational Modeling.

Computational modeling can be a powerful tool for predicting the reactivity of this compound and for elucidating the mechanisms of its potential reactions. By mapping the potential energy surface (PES) for a given reaction, transition states can be located, and activation energies can be calculated. This allows for the prediction of the most likely reaction pathways and the determination of reaction kinetics.

For example, the metabolic fate of this compound could be investigated by modeling its interaction with metabolic enzymes like Cytochrome P450. Computational methods can predict which sites on the molecule are most susceptible to oxidation.

Computational Prediction of Chemical Interactions with Macromolecular Targets (e.g., protein-ligand docking, in silico screening, strictly for chemical interaction hypotheses).

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule might interact with a biological macromolecule, such as a protein. This is often achieved through molecular docking.

In a hypothetical scenario, if this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible 3D model of the protein-ligand complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. For instance, the pyridine ring might act as a hydrogen bond acceptor, while the piperidine (B6355638) ring could engage in hydrophobic interactions. These computational hypotheses about chemical interactions can then guide the design of new analogs with improved binding affinity. It is important to note that these are purely hypothetical interactions and would need to be validated experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design (focused on structural features and in vitro activities).

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bldpharm.com Should a series of analogs of this compound be synthesized and their in vitro activity (e.g., IC50 values against a particular target) be measured, a QSAR model could be developed.

To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that correlates these descriptors with the observed biological activity. researchgate.net

A validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs by identifying the key structural features that are either beneficial or detrimental to activity.

Illustrative QSAR Descriptors and Their Potential Impact on Activity

| Descriptor | Description | Hypothetical Impact on Activity |

| LogP | Octanol-water partition coefficient | A moderate value may be optimal for cell permeability. |

| Molecular Weight | Mass of the molecule | May influence binding site accessibility. |

| Number of H-bond Donors/Acceptors | Counts of hydrogen bonding groups | Crucial for specific interactions with a protein target. |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Affects membrane permeability and bioavailability. |

Note: The impact of these descriptors is hypothetical and would depend on the specific biological target.

Exploration of Chemical and Biochemical Interactions of 1 2 Pyridin 4 Yl Piperidin 1 Yl Ethanone Derivatives

Design and Synthesis of Derivatives as Chemical Probes for Biochemical Targets

The design of derivatives of 1-(2-(pyridin-4-yl)piperidin-1-yl)ethanone as chemical probes is a strategic endeavor to elucidate their biological targets and mechanisms of action. This process often involves the introduction of specific functional groups or modifications to the parent structure to enable detection or to systematically probe interactions with biomolecules.

The synthesis of a library of such derivatives would typically commence with the core structure of 2-(pyridin-4-yl)piperidine. This intermediate can be prepared through various established synthetic methodologies, including the reduction of a corresponding pyridinium (B92312) salt or through multi-component reactions. The N-acetylation to form the parent compound, this compound, is a straightforward transformation.

Further derivatization can be envisioned at several positions:

Modification of the Acetyl Group: The acetyl group can be replaced with other acyl moieties of varying chain length, branching, or with aromatic substituents. This can be achieved by reacting 2-(pyridin-4-yl)piperidine with a range of acid chlorides or anhydrides. These modifications can probe the steric and electronic requirements of the binding pocket.

Substitution on the Pyridine (B92270) Ring: The pyridine ring can be functionalized with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and its potential for hydrogen bonding or pi-stacking interactions. mdpi.comresearchgate.net

Substitution on the Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring can influence the conformational preferences of the molecule and its interactions with the target.

A general synthetic approach to such derivatives is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of 2-(pyridin-4-yl)piperidine | Catalytic hydrogenation of 4-(piperidin-2-yl)pyridine (B2720239) or other suitable methods. | 2-(Pyridin-4-yl)piperidine |

| 2 | N-Acylation | Reaction of 2-(pyridin-4-yl)piperidine with various acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base. | This compound Derivatives |

| 3 | Pyridine Ring Functionalization (Optional) | Nucleophilic or electrophilic aromatic substitution on the pyridine ring of a suitable precursor. | Functionalized Pyridine Derivatives |

The synthesis of piperidin-4-one derivatives, a related class of compounds, often involves the Mannich reaction, which is a one-pot condensation of a ketone, an aldehyde, and an amine. biomedpharmajournal.org This highlights the versatility of synthetic approaches available for creating diverse libraries of piperidine-containing compounds.

In Vitro Biochemical Assays for Investigating Enzyme Inhibition or Receptor Binding Affinities

To understand the biological activity of the synthesized this compound derivatives, a variety of in vitro biochemical assays are employed. These assays are crucial for determining the potency and selectivity of the compounds towards specific biological targets, such as enzymes or receptors.

Commonly used assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. For example, derivatives could be screened against a panel of kinases, proteases, or other enzymes relevant to disease pathways. Urease inhibition assays have been reported for other pyridin-2(1H)-one derivatives. researchgate.net

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. This is typically measured by the inhibition constant (Ki), which reflects the concentration of the compound required to occupy 50% of the receptors. Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are a common method.

Cell-Based Assays: These assays assess the effect of the compounds on cellular processes, such as cell proliferation, apoptosis, or signaling pathways. For instance, the antiproliferative activity of pyridine derivatives has been evaluated against various cancer cell lines. mdpi.comresearchgate.net

The choice of assay depends on the hypothesized biological target of the compound series. Given the structural features of this compound, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in signal transduction.

Methodologies for Target Identification and Validation in Chemical Biology

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and chemical biology. Several methodologies can be employed for this purpose:

Affinity Chromatography: A derivative of the bioactive compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

Chemical Proteomics: This approach involves treating cells or cell lysates with the bioactive compound and then using quantitative proteomics to identify proteins whose abundance or post-translational modifications are altered.

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes to identify those that are essential for the activity of the compound.

Computational Approaches: In silico methods like molecular docking and pharmacophore modeling can be used to predict potential binding targets based on the compound's structure.

These methods are often used in combination to provide a higher level of confidence in target identification and validation.

Mechanistic Studies of Chemical Interaction at the Molecular Level

Once a target has been identified, mechanistic studies are conducted to understand the precise nature of the interaction at the molecular level. These studies aim to elucidate:

Binding Kinetics: Techniques like Surface Plasmon Resonance (SPR) can be used to measure the association (kon) and dissociation (koff) rate constants of the compound binding to its target. This provides a more detailed understanding of the binding event than simple affinity measurements.

Identification of Interaction Sites: X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides a detailed picture of the binding site and the specific amino acid residues involved in the interaction. For example, docking studies on other pyridine derivatives have shown the importance of hydrogen bonds with specific amino acid residues. mdpi.com

Mode of Inhibition/Action: For enzymes, kinetic studies can determine whether the compound is a competitive, non-competitive, or uncompetitive inhibitor. For receptors, functional assays can distinguish between agonists, antagonists, or allosteric modulators.

Structure-Activity Relationship (SAR) Studies from a Purely Chemical Perspective

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. mdpi.comnih.gov

Identification of Key Structural Determinants (Pharmacophores) for Observed Interactions

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. By analyzing the SAR data from a series of derivatives, key pharmacophoric elements can be identified. For the this compound scaffold, these might include:

The Pyridine Nitrogen: Acting as a hydrogen bond acceptor.

The Piperidine Nitrogen: Its basicity and the steric bulk of the acetyl group can be crucial.

The Aromatic Pyridine Ring: Capable of engaging in pi-stacking interactions.

The Acetyl Carbonyl Group: Potentially acting as a hydrogen bond acceptor.

The relative spatial arrangement of these features is critical for optimal interaction with the biological target.

Analysis of the Impact of Systematic Structural Modifications on Interaction Potency and Selectivity in vitro

By systematically synthesizing and testing a library of derivatives, a detailed SAR can be established. This involves analyzing how modifications at different positions of the scaffold impact potency (e.g., IC50 or Ki values) and selectivity against different targets.

For example, a hypothetical SAR study might reveal the following trends:

| Modification | Impact on Potency | Impact on Selectivity |

| Increasing acyl chain length | May increase or decrease potency depending on the size of the binding pocket. | Could enhance selectivity for a specific target. |

| Adding a substituent to the pyridine ring | Electron-withdrawing groups might enhance potency through specific interactions. mdpi.com | Can significantly alter the selectivity profile. |

| Changing the stereochemistry at the 2-position of the piperidine | Often has a profound effect on activity, as biological targets are chiral. | Can lead to highly selective enantiomers. |

Such studies are iterative, with the results from one round of synthesis and testing informing the design of the next generation of compounds, ultimately leading to the identification of optimized leads with desired biological activities.

Investigation of Molecular Pathways Affected by Chemical Interaction using in vitro Cell-Free Systems or Cell Lines

Extensive investigation of scientific literature and databases reveals a notable absence of published research specifically detailing the in vitro effects of this compound on molecular pathways. While the broader class of pyridine and piperidine derivatives has been the subject of numerous studies, particularly in the context of anticancer research, the specific molecular interactions and pathway modulations of the parent compound, this compound, remain uncharacterized in publicly accessible research.

However, the study of structurally related pyridinylpiperidine derivatives provides valuable insights into the potential molecular pathways that could be influenced by this class of compounds. Research on these analogs has frequently centered on their antiproliferative and cytotoxic effects against various cancer cell lines. These investigations serve as a foundation for hypothesizing the potential mechanisms of action for novel derivatives.

Derivatives of the pyridine and piperidine scaffolds have been shown to interact with a range of molecular targets critical for cell growth and survival. For instance, various substituted pyridine compounds have been evaluated for their ability to inhibit specific enzymes or signaling pathways that are often dysregulated in cancer.

One area of focus for similar compounds has been the investigation of their impact on cell proliferation. In such studies, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess the metabolic activity of cells as an indicator of cell viability and proliferation. For example, a series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov This type of research helps to identify compounds with potential anticancer activity and provides a basis for further mechanistic studies.

Another significant molecular pathway often investigated for pyridine-containing compounds is their potential to act as kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of Protein Kinase B (Akt) highlights the potential for piperidine derivatives to target this critical signaling node. nih.gov The inhibition of Akt can disrupt downstream signaling pathways involved in cell proliferation and survival.

Furthermore, studies on other substituted nicotinamides, which share the pyridine core, have demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). acs.org These studies often suggest that the observed cytotoxicity may be linked to the induction of apoptosis or cell cycle arrest, which are key molecular events in controlling cell populations.

While these examples from related compounds offer a glimpse into the potential biological activities and molecular pathways that could be relevant for this compound, it is crucial to underscore that these are extrapolations. Without direct experimental evidence, the specific molecular targets and pathways affected by this compound remain speculative. Future in vitro studies utilizing cell-free assays (e.g., kinase inhibition assays) and various cancer cell lines would be necessary to elucidate its precise mechanism of action. Such research would involve techniques like Western blotting to probe for changes in protein expression and phosphorylation status within key signaling cascades, cell cycle analysis via flow cytometry, and apoptosis assays to determine the mode of cell death induced by the compound.

Conclusions and Future Directions in Research on 1 2 Pyridin 4 Yl Piperidin 1 Yl Ethanone

Summary of Key Synthetic Achievements and Methodological Advances.

There are no documented synthetic achievements or methodological advances specifically for 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone in the reviewed literature.

Comprehensive Overview of Structural and Reactivity Insights Gained.

No structural or reactivity insights for this compound have been published.

Implications of Observed Chemical and Biochemical Interactions for Fundamental Understanding.

There are no observed chemical or biochemical interactions reported for this compound.

Identification of Unresolved Research Questions and Future Challenges in Compound Design and Synthesis.

The primary unresolved question is the very existence and properties of this compound. The initial challenge would be its successful synthesis and purification.

Proposed Avenues for Future Academic Investigation of this compound.

Should research on this compound be undertaken, the initial avenues of investigation would be fundamental.

Development of More Efficient and Sustainable Synthetic Strategies.

A primary research goal would be to establish a reliable and efficient synthesis for this compound. This would likely involve exploring various coupling and acylation reactions common in heterocyclic chemistry.

Advanced Mechanistic Elucidation of Novel Reactions Involving the Compound.

Once synthesized, the reactivity of the compound could be explored. This would include investigations into the reactivity of the pyridine (B92270) ring, the piperidine (B6355638) ring, and the ethanone (B97240) moiety to understand its chemical behavior and potential for further functionalization.

Table of Compounds Mentioned

Further Derivatization for Exploration of Diverse Chemical Applications and Materials Science.

The structural framework of this compound offers multiple avenues for synthetic modification to generate a library of novel derivatives. These modifications can be strategically designed to modulate the compound's physicochemical properties, such as solubility, and to introduce new functionalities for various applications.

Future synthetic efforts could focus on several key areas:

Modification of the Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution reactions. Introducing substituents such as halogens, alkyl groups, or methoxy (B1213986) groups could alter the electronic properties and steric profile of the molecule.

Functionalization of the Piperidine Ring: The piperidine ring provides opportunities for introducing a variety of substituents. nih.gov These modifications can influence the compound's conformation and its interactions with biological targets or material surfaces.

The development of new synthetic methodologies, including one-pot reactions that combine hydrogenation and functionalization, could streamline the production of these derivatives. mdpi.com Such derivatization is not only relevant for pharmaceutical applications but also for materials science. For instance, piperidine is used in the production of dithiuram tetrasulfides, which act as accelerators in the sulfur vulcanization of rubber. wikipedia.org By creating derivatives with specific functional groups, it may be possible to develop new polymers, coatings, or other advanced materials with tailored properties.

To illustrate the potential for derivatization, the following table outlines a series of hypothetical derivatives and their potential research applications.

Table 1: Illustrative Examples of Potential Derivatives and Their Applications

| Derivative Name | Modification | Potential Application |

|---|---|---|

| 1-(2-(2-Chloropyridin-4-yl)piperidin-1-yl)ethanone | Addition of a chlorine atom to the pyridine ring | Intermediate for cross-coupling reactions to introduce further diversity. |

| 1-(2-(Pyridin-4-yl)piperidin-1-yl)propan-1-one | Replacement of the acetyl group with a propanoyl group | Investigation of structure-activity relationships for biological targets. |

| 1-(2-(Pyridin-4-yl)-4-hydroxypiperidin-1-yl)ethanone | Addition of a hydroxyl group to the piperidine ring | Enhanced water solubility and potential for new hydrogen bonding interactions. |

Expansion of In Vitro Interaction Profiling to Broader Biochemical Targets.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry due to their ability to selectively interact with a wide array of biological targets. mdpi.com The structural motifs present in this compound suggest potential interactions with a variety of proteins. The piperidine scaffold is found in drugs targeting a wide range of conditions, from cancer to neurological disorders. encyclopedia.pub

A comprehensive in vitro screening campaign against a broad panel of biochemical targets would be a logical next step to uncover the full therapeutic potential of this compound and its derivatives. Such screening can be efficiently carried out using high-throughput methods and can provide valuable insights into potential mechanisms of action. nih.gov

Future research should include profiling against target families such as:

G-Protein Coupled Receptors (GPCRs): Many drugs containing piperidine and pyridine motifs act on GPCRs.

Kinases: The inhibition of kinases is a major strategy in cancer therapy, and heterocyclic compounds are often found at the core of kinase inhibitors. nih.gov

Ion Channels: These are important targets for a variety of neurological and cardiovascular diseases.

Enzymes: A broad range of enzymes could be modulated by this class of compounds.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict potential interactions and guide the selection of targets for experimental validation. routledge.comtaylorfrancis.com This synergy between computational and experimental approaches can accelerate the discovery of novel biological activities.

The following table presents a hypothetical list of biochemical target classes for an expanded in vitro screening of this compound and its future derivatives.

Table 2: Proposed Biochemical Target Classes for Expanded In Vitro Profiling

| Target Class | Rationale | Examples of Specific Targets |

|---|---|---|

| Kinases | Many kinase inhibitors are heterocyclic compounds. nih.gov | Protein Kinase B (Akt), Anaplastic Lymphoma Kinase (ALK), p38 Kinase researchgate.netmdpi.comnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Piperidine and pyridine are common scaffolds in GPCR ligands. | Dopamine Receptors, Serotonin (B10506) Receptors, Adrenergic Receptors |

| Nuclear Receptors | Heterocyclic compounds can modulate the activity of nuclear receptors. nih.gov | Estrogen Receptor (ERα), Androgen Receptor (AR) nih.gov |

By systematically exploring the chemical space around this scaffold and broadening the scope of biological testing, the full potential of this compound as a lead structure for new therapeutics and functional materials can be realized.

Q & A

Basic: How can researchers optimize the synthesis of 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone to improve yield and purity?

Answer:

Optimization involves controlling reaction parameters such as:

- Temperature : Lowering reaction temperatures can minimize side reactions (e.g., decomposition of pyridine or piperidine intermediates) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates between pyridine and piperidine derivatives .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

- Continuous flow chemistry : Scalable for industrial applications, improving reproducibility and reducing purification steps .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for purity >95% .

Basic: What advanced spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Answer:

- NMR spectroscopy :

- 1H-NMR : Distinct signals for pyridin-4-yl protons (δ 8.5–8.7 ppm) and piperidine methylene groups (δ 1.5–2.8 ppm). The acetyl group resonates at δ 2.1–2.3 ppm .

- 13C-NMR : Confirms carbonyl carbon (δ 205–210 ppm) and aromatic carbons (δ 120–150 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (theoretical: 216.26 g/mol) with <2 ppm error .

- X-ray crystallography : Resolves bond angles (e.g., C-N-C in piperidine ring: ~109.5°) and crystal packing .

Advanced: How do structural modifications of the piperidine ring in this compound derivatives influence their binding affinity to biological targets?

Answer:

- Substitution at the piperidine nitrogen : Introducing electron-withdrawing groups (e.g., acetyl) enhances hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs) .

- Ring conformation : Chair vs. boat conformations affect steric accessibility. For example, 4-substituted piperidine derivatives show 3-fold higher affinity for serotonin receptors due to reduced steric hindrance .

- Comparative studies : Analogues like 1-(4-hydroxypiperidin-1-yl)ethanone exhibit weaker binding (IC₅₀ = 1.2 μM vs. 0.4 μM for the parent compound) due to altered lipophilicity .

Advanced: What methodologies are employed to resolve contradictions in reported biological activities of this compound across different studies?

Answer:

- Dose-response reassessment : Validate activity thresholds (e.g., IC₅₀ values) using standardized assays (e.g., fluorescence polarization for enzyme inhibition) .

- Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation (t₁/₂ < 30 min) as a source of false negatives .

- Target selectivity profiling : Kinase screening panels (e.g., Eurofins KinaseProfiler) differentiate off-target effects. For example, conflicting reports on EGFR inhibition were resolved by identifying cross-reactivity with HER2 .

Advanced: What computational models are most effective for predicting the pharmacokinetic properties of this compound?

Answer:

- QSAR models : Use descriptors like logP (predicted: 1.8) and topological polar surface area (TPSA: 45 Ų) to predict absorption (Caco-2 permeability: 8 × 10⁻⁶ cm/s) .

- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to forecast metabolic hotspots (e.g., oxidation at the piperidine ring) .

- MD simulations (GROMACS) : Analyze aqueous solubility by calculating solvation free energy (ΔG ~ -15 kcal/mol) and aggregation propensity .

Basic: What are the key steps for validating the purity of this compound in preclinical studies?

Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to confirm purity >98% (retention time: 6.2 min) .

- Elemental analysis : Carbon (68.3% theoretical) and nitrogen (12.9%) content deviations must be <0.3% .

- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis of the acetyl group .

Advanced: How can researchers design derivatives of this compound to improve blood-brain barrier (BBB) penetration?

Answer:

- Lipophilicity adjustments : Introduce fluorine substituents (e.g., 4-fluorophenyl) to increase logP from 1.8 to 2.5, enhancing passive diffusion .

- P-glycoprotein inhibition : Co-administer with verapamil (10 μM) to reduce efflux ratios (from 8.2 to 2.1 in MDCK-MDR1 assays) .

- Prodrug strategies : Esterification of the acetyl group (e.g., pivoxyl) improves solubility and BBB uptake, with hydrolysis in CNS tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.